Benzyl[3-(difluoromethoxy)propyl]amine
Description
Benzyl[3-(difluoromethoxy)propyl]amine is a fluorinated amine derivative characterized by a benzyl group attached to a propylamine backbone substituted with a difluoromethoxy (-OCF₂H) moiety at the terminal carbon. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing and lipophilic properties imparted by the difluoromethoxy group. Its structure enhances metabolic stability compared to non-fluorinated analogs, making it a candidate for drug development . The compound is cataloged in supplier databases (e.g., EOS Med Chem) but lacks extensive published pharmacological or synthetic data in open literature .
Properties
IUPAC Name |
N-benzyl-3-(difluoromethoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO/c12-11(13)15-8-4-7-14-9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEWTQWCNRKLEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCOC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl[3-(difluoromethoxy)propyl]amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a benzyl group attached to a propyl chain that features a difluoromethoxy substituent. The molecular formula is CHFO, with a molecular weight of approximately 232.24 g/mol. The difluoromethoxy group enhances the compound's lipophilicity and may influence its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes, potentially affecting metabolic pathways associated with various diseases. For instance, it may interact with phospholipases or other hydrolases, which are crucial in lipid metabolism and inflammatory responses.
- Receptor Modulation : The compound may also function as a modulator for certain receptors involved in neurotransmission and cellular signaling. This could lead to therapeutic applications in treating neurological disorders or metabolic syndromes .
In Vitro Studies
Several studies have explored the in vitro effects of this compound on various cell lines:
In Vivo Studies
While in vitro studies provide initial insights into the biological activity of this compound, in vivo studies are essential for understanding its pharmacokinetics and therapeutic efficacy:
- Pharmacokinetic Profiles : Research on related compounds has demonstrated varying degrees of bioavailability and metabolic stability. For example, dual inhibitors targeting soluble epoxide hydrolase (sEH) have shown promising pharmacokinetic profiles, which could be relevant for this compound as well. Understanding these profiles will be crucial for determining effective dosing regimens in clinical settings .
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, a comparison with structurally related compounds can be insightful:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences:
Substituent Effects: The difluoromethoxy group in this compound provides enhanced electronegativity and lipophilicity compared to non-fluorinated ethers (e.g., oxolan in or methoxyethoxy in ). This improves membrane permeability and resistance to oxidative metabolism in drug candidates . Carbamate derivatives (e.g., CAS 1919864-86-0) introduce a protective group that modulates reactivity, making them suitable for controlled release or prodrug applications .
Polarity and Solubility :
- Compounds with oxolane (tetrahydrofuran) ethers (e.g., CAS 2377005-23-5) exhibit higher polarity due to the oxygen-rich ring, favoring aqueous solubility over fluorinated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
